D-Alanine ethyl ester hydrochloride
CAS No.: 6331-09-5
Cat. No.: VC21537241
Molecular Formula: C18H20ClNO4
Molecular Weight: 153.61 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 6331-09-5 |
---|---|
Molecular Formula | C18H20ClNO4 |
Molecular Weight | 153.61 g/mol |
IUPAC Name | ethyl (2R)-2-aminopropanoate;hydrochloride |
Standard InChI | InChI=1S/C5H11NO2.ClH/c1-3-8-5(7)4(2)6;/h4H,3,6H2,1-2H3;1H/t4-;/m1./s1 |
Standard InChI Key | ILBZEWOOBCRRAP-PKLMIRHRSA-N |
Isomeric SMILES | CCOC(=O)[C@@H](C)N.Cl |
SMILES | CCOC(=O)C(C)N.Cl |
Canonical SMILES | C1=CC=C(C=C1)COC(=O)CC(C(=O)OCC2=CC=CC=C2)N.Cl |
Chemical Properties and Structure
D-Alanine ethyl ester hydrochloride is a modified form of the amino acid D-alanine, where the carboxylic acid group has been esterified with ethanol and the compound exists as a hydrochloride salt. This modification enhances its stability and solubility in various solvents, making it more suitable for laboratory and industrial applications.
Basic Chemical Information
Property | Value |
---|---|
Chemical Name | D-Alanine ethyl ester hydrochloride |
CAS Number | 6331-09-5 |
Molecular Formula | C₅H₁₁NO₂·HCl |
Molecular Weight | 153.61 g/mol |
Physical Appearance | White to off-white solid |
Purity (NMR) | ≥98.0% |
The molecular structure of D-Alanine ethyl ester hydrochloride consists of the D-alanine backbone with an ethyl ester group attached to the carboxyl terminus and the amino group protonated as a hydrochloride salt. This configuration contributes to its unique chemical properties and reactivity patterns that are valuable in various applications .
Physical Properties
D-Alanine ethyl ester hydrochloride exhibits specific physical properties that influence its handling and applications in research settings:
Property | Value |
---|---|
Melting Point | 89.5°C |
Optical Rotation | -2 ± 2° (c=5 in water) |
Solubility | Soluble in water, ethanol, chloroform |
Stability | Stable under recommended storage conditions |
These physical properties indicate that D-Alanine ethyl ester hydrochloride is a relatively stable compound under controlled conditions, making it suitable for various laboratory applications .
Synthesis Methods
The synthesis of D-Alanine ethyl ester hydrochloride can be achieved through several methods, with the esterification of D-alanine being the most common approach. One documented method involves the reaction of D-alanine with ethanol in the presence of chlorotrimethylsilane.
Chlorotrimethylsilane Method
This method involves the following steps:
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D-alanine is reacted with chlorotrimethylsilane in ethanol
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The reaction is carried out for an extended period (approximately 168 hours) at 20°C with continuous stirring
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Ethanol is distilled off from the reaction mixture
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The resulting white solid is washed with diethyl ether
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The product is dissolved in chloroform and filtered under reduced pressure
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The solvent is removed by distillation under reduced pressure
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The residue is dried in a vacuum oven at 60°C for 24 hours
This method yields D-Alanine ethyl ester hydrochloride with a reported yield of approximately 39% and a melting point of 89.5°C .
Applications in Research and Industry
D-Alanine ethyl ester hydrochloride has found extensive applications across various fields due to its unique properties and versatility as a building block.
Pharmaceutical Development
In pharmaceutical research, D-Alanine ethyl ester hydrochloride serves as an important building block in the synthesis of various pharmaceuticals, particularly in the development of peptide-based drugs. Its D-configuration provides specific stereochemical properties that are crucial for developing drugs with specific biological activities .
The compound has been extensively utilized in the development of novel therapeutic agents. For instance, research has shown its incorporation into ferrocenyl peptide bioconjugates with potential anti-cancer properties. One notable example is N-(1'-ethyl-6-ferrocenyl-2-naphthoyl)-glycine-D-alanine ethyl ester, which demonstrated significant cytotoxicity against cervical cancer cells (IC50 of 8.75 μM) while exhibiting low toxicity against normal liver cells. This selectivity makes such derivatives promising candidates for targeted cancer therapy .
Peptide Synthesis
D-Alanine ethyl ester hydrochloride is a fundamental building block in peptide and peptidomimetic compound synthesis. Its ethyl ester functionality facilitates its incorporation into peptide chains during solid-phase or solution-phase peptide synthesis. The ester group serves as a protecting group for the carboxylic acid terminus, enabling controlled peptide coupling reactions .
The D-configuration of this compound is particularly valuable in the development of peptides with enhanced stability against enzymatic degradation, as natural proteolytic enzymes typically have lower affinity for D-amino acids compared to their L-counterparts. This property has been exploited in the design of peptide-based drugs with improved pharmacokinetic profiles .
Antibiotic Development
In antibiotic research, D-Alanine ethyl ester hydrochloride plays a crucial role in studying bacterial cell wall synthesis mechanisms and addressing antibiotic resistance. Researchers incorporate D-Alanine derivatives into antibiotic structures to develop next-generation β-lactam antibiotics with enhanced efficacy against resistant bacterial strains .
The compound's relevance in this field stems from the fact that D-alanine is a key component of bacterial cell wall peptidoglycan, making derivatives like D-Alanine ethyl ester hydrochloride valuable tools for investigating cell wall synthesis inhibitors and developing novel antibacterial agents.
Biochemical Research
In biochemical research, D-Alanine ethyl ester hydrochloride is commonly used in studies related to amino acid metabolism and protein synthesis. It serves as a valuable substrate for investigating enzymatic activities and kinetic properties, particularly for enzymes involved in amino acid metabolism such as alanine racemase and dehydrogenase .
These studies contribute to our understanding of fundamental cellular processes and provide insights that can be applied to the development of enzyme inhibitors with potential therapeutic applications.
Other Applications
Beyond its primary applications, D-Alanine ethyl ester hydrochloride has been explored for use in several other areas:
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Food Industry: The compound has been investigated for potential use as a flavor enhancer or additive in food products .
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Cosmetic Formulations: Its properties make it a candidate for inclusion in skincare products, where it may contribute to hydration and skin health .
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Chiral Intermediate: D-Alanine ethyl ester hydrochloride functions as a key chiral intermediate in the synthesis of enantiomerically pure compounds, facilitating precise control in asymmetric synthesis applications .
Research Findings
Recent research has highlighted the significance of D-Alanine ethyl ester hydrochloride in various scientific endeavors, particularly in medicinal chemistry and drug development.
Anti-Cancer Applications
A notable research finding involves the incorporation of D-Alanine ethyl ester hydrochloride into novel ferrocenyl peptide bioconjugates with promising anti-cancer properties. Studies have shown that N-(1'-ethyl-6-ferrocenyl-2-naphthoyl)-glycine-D-alanine ethyl ester exhibits significant cytotoxicity against human cervical carcinoma cells (ATCC HTB-35, SiHa) with an IC50 value of 8.75 μM, which is more potent than the chemotherapeutic drug vincristine. Importantly, this compound demonstrated low toxicity against normal human liver cells (ATCC CCL-13, Chang liver), suggesting potential selectivity for cancer cells .
This research highlights the potential of D-Alanine ethyl ester hydrochloride-containing bioconjugates as selective anti-cancer agents, opening avenues for further exploration in targeted cancer therapy.
Peptide-Based Drug Development
Research into peptide-based drug development has utilized D-Alanine ethyl ester hydrochloride to create peptides with enhanced stability against enzymatic degradation. The incorporation of D-amino acid derivatives in peptide sequences has been shown to increase resistance to proteolytic enzymes while maintaining or even enhancing biological activity .
Enzymatic Studies
Studies involving D-Alanine ethyl ester hydrochloride as a substrate for various enzymes have provided valuable insights into enzyme kinetics and mechanisms. These investigations have contributed to our understanding of enzyme function and selectivity, particularly for enzymes involved in amino acid metabolism .
Storage Condition | Recommendation |
---|---|
General Storage | 4°C, sealed storage, away from moisture |
In Solvent | -80°C for 6 months; -20°C for 1 month (sealed storage, away from moisture) |
Handling Precautions | Avoid exposure to moisture and air |
Safety Classification | Follow laboratory safety protocols for chemical handling |
These storage conditions ensure the maintenance of the compound's purity and stability for extended periods, which is crucial for reliable research outcomes .
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